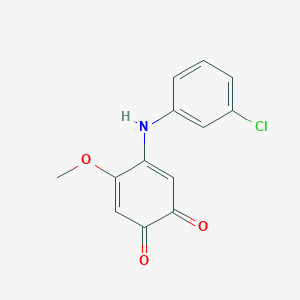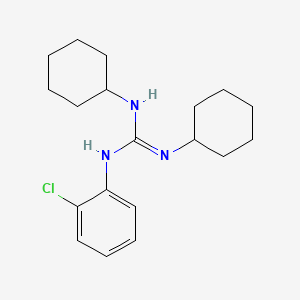
N-(2-Chlorophenyl)-N',N''-dicyclohexylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chlorophenyl)-N’,N’'-dicyclohexylguanidine is an organic compound that belongs to the class of guanidines It is characterized by the presence of a 2-chlorophenyl group and two cyclohexyl groups attached to a guanidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorophenyl)-N’,N’'-dicyclohexylguanidine typically involves the reaction of 2-chloroaniline with dicyclohexylcarbodiimide (DCC) under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(2-Chlorophenyl)-N’,N’'-dicyclohexylguanidine may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, and may include additional steps such as solvent recovery and recycling to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorophenyl)-N’,N’'-dicyclohexylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-Chlorophenyl)-N’,N’'-dicyclohexylguanidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic effects, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Chlorophenyl)-N’,N’'-dicyclohexylguanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or by altering their conformation. This can lead to changes in cellular processes and pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chlorophenyl)-N’,N’'-dicyclohexylurea
- N-(2-Chlorophenyl)-N’,N’'-dicyclohexylthiourea
- N-(2-Chlorophenyl)-N’,N’'-dicyclohexylcarbamate
Uniqueness
N-(2-Chlorophenyl)-N’,N’'-dicyclohexylguanidine is unique due to its specific guanidine structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
96405-47-9 |
|---|---|
Molecular Formula |
C19H28ClN3 |
Molecular Weight |
333.9 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-2,3-dicyclohexylguanidine |
InChI |
InChI=1S/C19H28ClN3/c20-17-13-7-8-14-18(17)23-19(21-15-9-3-1-4-10-15)22-16-11-5-2-6-12-16/h7-8,13-16H,1-6,9-12H2,(H2,21,22,23) |
InChI Key |
FFPKLMOKWOUGDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=NC2CCCCC2)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



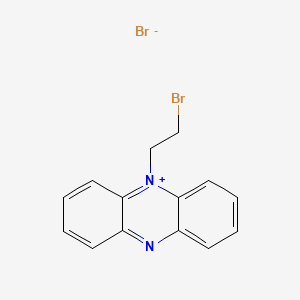
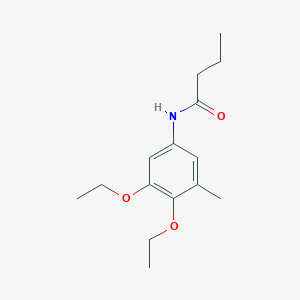
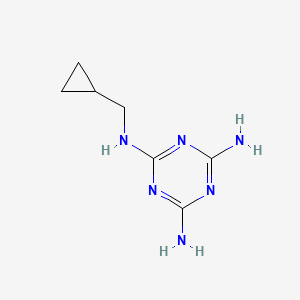
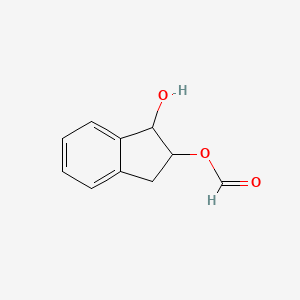
![3-[(6-Bromopyridin-2-yl)oxy]-N-(2-fluorophenyl)benzamide](/img/structure/B14356810.png)


![1,1'-[(Difluoromethylene)disulfanediyl]bis(4-methylbenzene)](/img/structure/B14356831.png)
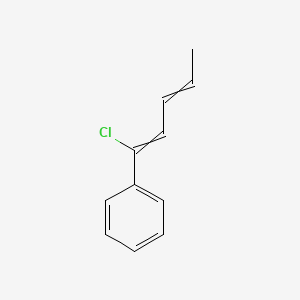

![2,2'-(Phenylmethylene)bis[4,6-bis(2-methylbutan-2-yl)phenol]](/img/structure/B14356843.png)
methanone](/img/structure/B14356844.png)
